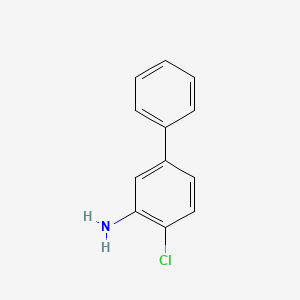

2-Chloro-5-phenylaniline

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electrochemical Reduction Studies

The electrochemical reduction of 2-chloro-N-phenylacetamides, closely related to 2-Chloro-5-phenylaniline, at carbon and silver cathodes has been explored in dimethylformamide (DMF). This study provides insights into the mechanisms involving radical and carbanion intermediates, offering potential applications in synthetic organic chemistry and electrochemical processing (Pasciak et al., 2014).

Arylation Methods

The direct intermolecular arylation of anilines, a process potentially applicable to this compound, has been developed, providing a straightforward approach to synthesizing 2-arylanilines. This method is particularly notable for its tolerance of various functional groups, enabling the synthesis of complex aromatic compounds without the need for protective groups on nitrogen (Truong & Daugulis, 2012).

Oxidative Dearomatization

Research on the oxidative dearomatization of phenols and anilines has led to the development of methods for regioselective dearomatizing 2-phenylation and oxygenation, potentially applicable to compounds like this compound. These reactions, mediated by λ3- and λ5-iodane, offer new pathways for the synthesis of cyclohexadienone derivatives and ortho-quinol imines (Quideau et al., 2005).

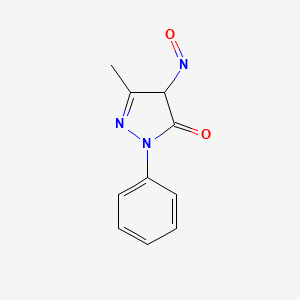

Synthesis of Azo-Pyrazoline Derivatives

The synthesis and spectroscopic characterization of azo-pyrazoline derivatives, starting from 2-chloroaniline, suggest potential applications in the development of new biological active compounds. This study outlines a synthetic route offering insights into the chemical reactivity of chloroaniline derivatives, which could be adapted for this compound (Hawaiz & Samad, 2012).

Cyclopalladation Reactions

Investigations into the cyclopalladation reaction of 2-phenylaniline provide a detailed understanding of the coordination chemistry and potential catalytic applications of palladium complexes. Such reactions offer a basis for exploring the reactivity and application of this compound in catalysis and organometallic chemistry (Albert et al., 2005).

Mecanismo De Acción

Target of Action

It is known that phenylalanine, a related compound, is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These molecules play crucial roles in various biological processes, including skin pigmentation, neurotransmission, and hormone regulation.

Mode of Action

Based on the related compound phenylalanine, it can be inferred that it may interact with its targets to influence the production of melanin, dopamine, noradrenalin, and thyroxine

Biochemical Pathways

A study on a similar compound, 2-chloro-5-nitrophenol, suggests that it is degraded by bacteria via partial reductive pathways . The enzyme MnpA catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process affects the downstream effects of the compound in the environment.

Result of Action

It is known that phenylalanine, a related compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory .

Action Environment

It is known that environmental factors can significantly impact the degradation and transformation of similar compounds .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins . For instance, MnpA, a NADPH-dependent nitroreductase, can catalyze the partial reduction of 2-Chloro-5-phenylaniline to 2-chloro-5-hydroxylaminophenol . Another enzyme, MnpC, is likely responsible for the ring-cleavage reaction of this compound degradation .

Cellular Effects

It is known that the compound can influence cell function . For example, the degradation of this compound by the enzymes MnpA and MnpC can lead to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. MnpA catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process involves binding interactions with the enzyme MnpA and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time . For instance, the degradation of this compound by the enzymes MnpA and MnpC can lead to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles

Propiedades

IUPAC Name |

2-chloro-5-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQFQUUHEWDIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504608 | |

| Record name | 4-Chloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57013-94-2 | |

| Record name | 4-Chloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

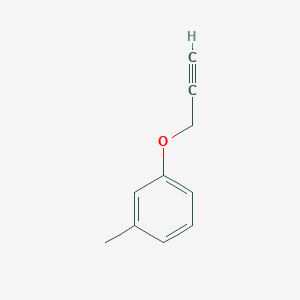

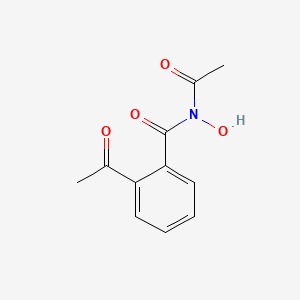

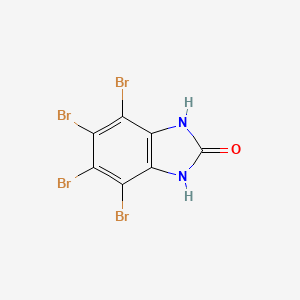

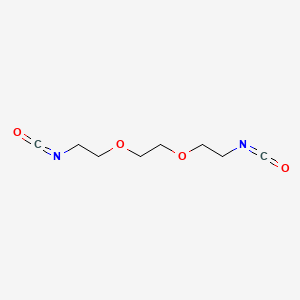

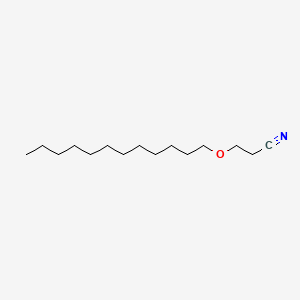

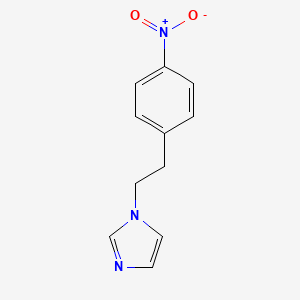

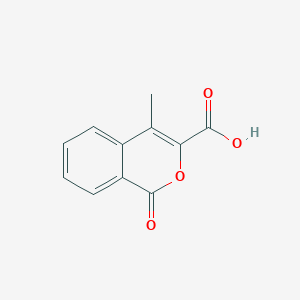

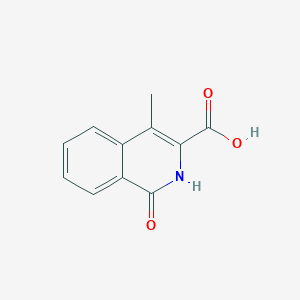

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.